![molecular formula C4H16B3F12N3 B13415592 N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] CAS No. 68025-47-8](/img/structure/B13415592.png)
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is a chemical compound with the molecular formula C4H16B3F12N3. It is known for its unique structure, which includes ammonium and tetrafluoroborate groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] typically involves the reaction of ethylenediamine with tetrafluoroboric acid. The process requires careful control of reaction conditions, including temperature and pH, to ensure the formation of the desired product. The reaction can be represented as follows:
Ethylenediamine+Tetrafluoroboric acid→N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and precise monitoring of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
化学反应分析
Types of Reactions
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ammonium groups in the compound can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, play a crucial role in determining the reaction pathway and products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different borate compounds, while substitution reactions can produce a variety of substituted ammonium derivatives.
科学研究应用
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is utilized in several scientific research fields, including:
Chemistry: It serves as a reagent in various chemical syntheses and analytical techniques.
Biology: The compound is used in biochemical assays and as a component in certain biological buffers.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug delivery systems.
Industry: It finds use in industrial processes, including catalysis and material science.
作用机制
The mechanism by which N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ammonium groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- N-(2-Aminoethyl)ethylenediamine
- Ethylenediammonium tetrafluoroborate
- Bis(2-aminoethyl)amine
Uniqueness
N-(2-Ammonioethyl)ethylenediammonium tris[tetrafluoroborate(1-)] is unique due to its specific combination of ammonium and tetrafluoroborate groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable.
属性
CAS 编号 |
68025-47-8 |
|---|---|
分子式 |
C4H16B3F12N3 |
分子量 |
366.6 g/mol |
IUPAC 名称 |
bis(2-azaniumylethyl)azanium;tritetrafluoroborate |
InChI |
InChI=1S/C4H13N3.3BF4/c5-1-3-7-4-2-6;3*2-1(3,4)5/h7H,1-6H2;;;/q;3*-1/p+3 |
InChI 键 |
XHOUSPSFWKAVCY-UHFFFAOYSA-Q |
规范 SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[B-](F)(F)(F)F.C(C[NH2+]CC[NH3+])[NH3+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


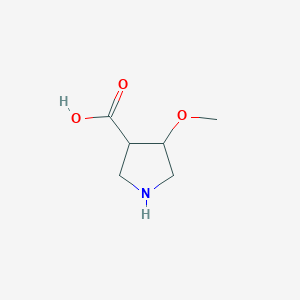

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13415550.png)
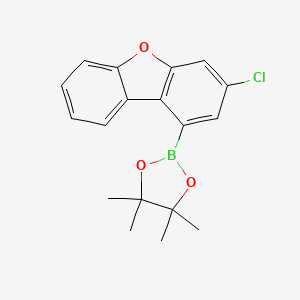
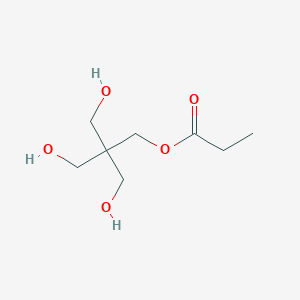
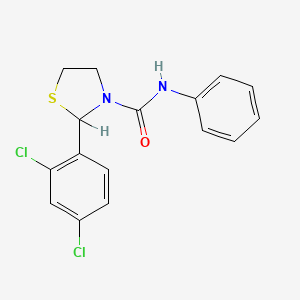
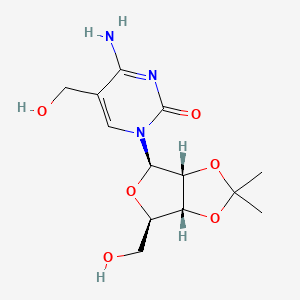
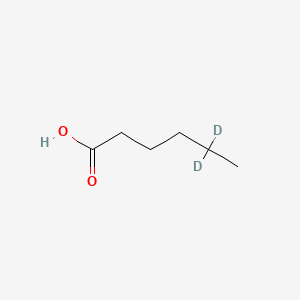
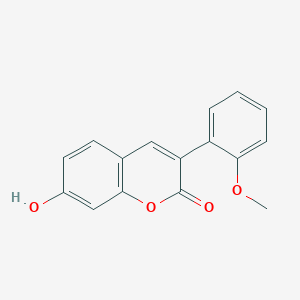
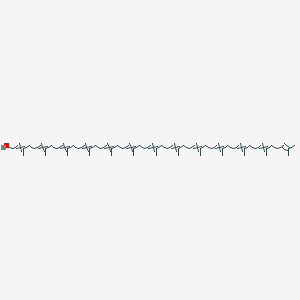

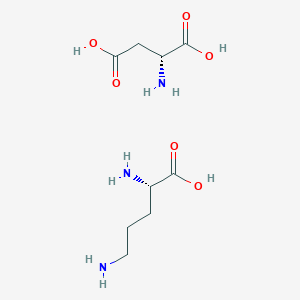

![[4-[5-(Hydroxymethyl)-7-methoxy-1,3-benzodioxol-4-yl]-7-methoxy-1,3-benzodioxol-5-yl]methanol](/img/structure/B13415620.png)
